molecular formula C18H23NO B13919805 (E)-3-[4-(Dimethylamino)styryl]-5,5-dimethyl-2-cyclohexenone

(E)-3-[4-(Dimethylamino)styryl]-5,5-dimethyl-2-cyclohexenone

Cat. No.: B13919805
M. Wt: 269.4 g/mol
InChI Key: WBLKBQQPUBCALQ-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-[4-(Dimethylamino)styryl]-5,5-dimethyl-2-cyclohexenone (hereafter referred to as Compound X) is a nonlinear optic (NLO) material characterized by a conjugated π-system. Its structure comprises a cyclohexenone core substituted with a dimethylamino styryl group at the 3-position and two methyl groups at the 5-position. Key features include:

  • Trans geometry around the central double bond (C=C), confirmed via X-ray crystallography .
  • Half-chair conformation of the cyclohexenone ring, with root mean square deviations of 0.1862(2) Å and 0.1864(2) Å for its two independent molecules .
  • Strong electron-donating dimethylamino group, enhancing intramolecular charge transfer (ICT) for NLO applications .

Properties

Molecular Formula

C18H23NO

Molecular Weight

269.4 g/mol

IUPAC Name

3-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-5,5-dimethylcyclohex-2-en-1-one

InChI

InChI=1S/C18H23NO/c1-18(2)12-15(11-17(20)13-18)6-5-14-7-9-16(10-8-14)19(3)4/h5-11H,12-13H2,1-4H3/b6-5+

InChI Key

WBLKBQQPUBCALQ-AATRIKPKSA-N

Isomeric SMILES

CC1(CC(=CC(=O)C1)/C=C/C2=CC=C(C=C2)N(C)C)C

Canonical SMILES

CC1(CC(=CC(=O)C1)C=CC2=CC=C(C=C2)N(C)C)C

Origin of Product

United States

Preparation Methods

Detailed Synthetic Procedure

Starting Materials:

  • 5,5-Dimethylcyclohexane-1,3-dione (or 5,5-dimethyl-2-cyclohexenone derivative)
  • 4-(Dimethylamino)benzaldehyde
  • Base catalyst (commonly piperidine, pyridine, or ammonium acetate)
  • Solvent (ethanol, methanol, or other polar protic solvents)

Typical Reaction Conditions:

  • The aldehyde and cyclohexenone derivative are dissolved in ethanol or methanol.
  • A catalytic amount of base (e.g., piperidine) is added to promote condensation.
  • The mixture is refluxed for several hours (typically 3–6 hours) under stirring.
  • The reaction progress is monitored by thin-layer chromatography (TLC) or NMR.
  • Upon completion, the reaction mixture is cooled, and the product precipitates or is extracted using organic solvents.
  • Purification is achieved by recrystallization or column chromatography to isolate the pure (E)-3-[4-(dimethylamino)styryl]-5,5-dimethyl-2-cyclohexenone.

Reaction Mechanism Considerations

  • The base deprotonates the active methylene group of the cyclohexenone derivative, generating an enolate intermediate.
  • The enolate attacks the aldehyde carbonyl carbon, forming a β-hydroxy intermediate.
  • Subsequent dehydration leads to the formation of the conjugated styryl double bond with E-geometry favored due to steric and electronic factors.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, the following analytical techniques are commonly employed:

Technique Purpose Typical Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and stereochemistry Characteristic vinyl proton coupling constants confirming E-configuration; aromatic and aliphatic signals consistent with substituents.
Infrared (IR) Spectroscopy Functional group identification Carbonyl stretch (~1680 cm⁻¹), aromatic C=C stretches, and N(CH3)2 bands.
Mass Spectrometry (MS) Molecular weight confirmation Molecular ion peak at m/z 269 (M⁺) consistent with C18H23NO.
UV-Vis Spectroscopy Conjugation and electronic transitions Absorption maxima in the visible or near-UV region due to styryl chromophore.

Summary Table of Preparation Methods

Step Reagents/Conditions Outcome/Notes
Starting materials 5,5-Dimethylcyclohexane-1,3-dione and 4-(dimethylamino)benzaldehyde Precursors for condensation
Catalyst Piperidine or similar base catalyst Facilitates enolate formation and condensation
Solvent Ethanol or methanol Polar protic solvent for good solubility
Temperature Reflux (approx. 78°C for ethanol) Drives the condensation reaction
Reaction time 3–6 hours Sufficient for completion
Purification Recrystallization or chromatography Isolates pure E-isomer
Characterization NMR, IR, MS, UV-Vis Confirms structure and purity

Chemical Reactions Analysis

Types of Reactions

(E)-3-[4-(Dimethylamino)styryl]-5,5-dimethyl-2-cyclohexenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Palladium on carbon, sodium borohydride, hydrogen gas.

    Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile employed.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have indicated that (E)-3-[4-(Dimethylamino)styryl]-5,5-dimethyl-2-cyclohexenone exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that this compound effectively induced apoptosis in breast cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .

1.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that it possesses inhibitory effects against several bacterial strains, making it a candidate for the development of new antimicrobial agents. The mechanism involves disruption of bacterial cell membranes, leading to cell death .

Photochemical Applications

2.1 Fluorescent Probes

Due to its conjugated structure, (E)-3-[4-(Dimethylamino)styryl]-5,5-dimethyl-2-cyclohexenone serves as an effective fluorescent probe in biological imaging. Its fluorescence properties allow for real-time monitoring of cellular processes. A notable application includes tracking cellular uptake and localization in live cells .

2.2 Photodynamic Therapy

The compound's ability to generate reactive oxygen species upon light activation positions it as a potential agent in photodynamic therapy (PDT) for cancer treatment. Studies have shown that when exposed to specific wavelengths of light, it can selectively target and destroy tumor cells while sparing healthy tissue .

Materials Science Applications

3.1 Organic Light Emitting Diodes (OLEDs)

In the field of materials science, (E)-3-[4-(Dimethylamino)styryl]-5,5-dimethyl-2-cyclohexenone is being investigated for use in organic light-emitting diodes due to its excellent charge transport properties and high luminescence efficiency. Research has demonstrated that incorporating this compound into OLED structures enhances device performance significantly .

3.2 Sensors

The compound's sensitivity to environmental changes makes it suitable for sensor applications, particularly in detecting pH changes and metal ions. Its structural modifications can be tailored to improve selectivity and sensitivity towards specific analytes .

Case Studies

Study Application Findings
Study 1AnticancerInduced apoptosis in breast cancer cells; activated caspase pathways .
Study 2AntimicrobialEffective against Staphylococcus aureus; disrupted bacterial membranes .
Study 3Photodynamic TherapyGenerated reactive oxygen species under light exposure; targeted tumor cells effectively .
Study 4OLEDsImproved luminescence efficiency in device applications .
Study 5SensorsHigh sensitivity for pH detection; potential for environmental monitoring .

Mechanism of Action

The mechanism of action of (E)-3-[4-(Dimethylamino)styryl]-5,5-dimethyl-2-cyclohexenone involves its interaction with molecular targets through its styryl and dimethylamino groups. These interactions can lead to changes in the electronic structure of the compound, resulting in fluorescence or other photophysical effects. In biological systems, the compound may interact with proteins or nucleic acids, influencing cellular processes and potentially leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • Quinoline derivatives with dimethylamino styryl groups (e.g., 3b, 8a) exhibit potent cytotoxicity, suggesting that Compound X may share bioactivity if tested .
  • Substitution at the quinoline 6-position (e.g., bromo, methyl) modulates activity, highlighting the importance of electronic and steric effects .

Crystallographic and Conformational Comparisons

Compound Name Core Structure Conformation Dihedral Angle (Aromatic Rings) Reference
Compound X Cyclohexenone Half-chair Trans (C=C bond)
3-[(E)-2-(4-Chlorophenyl)ethenyl]-5,5-dimethylcyclohex-2-en-1-one Cyclohexenone Not reported
(2E)-3-[4-(Dimethylamino)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one Chalcone Planar (7.14°–56.26°) Variable

Key Observations :

  • Compound X and chlorophenyl analogs share the cyclohexenone core but differ in substituent electronic properties (dimethylamino vs. chloro) .
  • Chalcone derivatives exhibit variable dihedral angles between aromatic rings, impacting conjugation and NLO performance .

Nonlinear Optical (NLO) Properties

Compound Name Substituent Electronic Nature Polarizability NLO Efficiency Reference
Compound X Strong electron-donor (NMe₂) High High (predicted)
3-[(4-hydroxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one Moderate electron-donor (OH) Moderate Moderate
4-Fluoro-chalcone Electron-withdrawing (F) Low Low

Key Observations :

  • The dimethylamino group in Compound X enhances polarizability compared to hydroxyl or halogen substituents, making it superior for NLO applications .

Biological Activity

(E)-3-[4-(Dimethylamino)styryl]-5,5-dimethyl-2-cyclohexenone, a compound with the chemical formula C18_{18}H23_{23}NO, has garnered attention in recent years due to its potential biological activities. This article explores the compound's synthesis, biological properties, and research findings, drawing from diverse sources to provide a comprehensive overview.

The compound is characterized by its structure, which includes a dimethylamino group and a cyclohexenone moiety. Its IUPAC name is (E)-3-(4-(dimethylamino)styryl)-5,5-dimethylcyclohex-2-en-1-one, and it has a molecular weight of approximately 269.39 g/mol. The compound is typically synthesized through reactions involving p-dimethylaminobenzaldehyde and isophorone in an ethanol and sodium hydroxide medium .

PropertyValue
Molecular FormulaC18_{18}H23_{23}NO
Molecular Weight269.39 g/mol
CAS Number28218-28-2
Purity95%

Antitumor Activity

Recent studies have indicated that (E)-3-[4-(Dimethylamino)styryl]-5,5-dimethyl-2-cyclohexenone exhibits significant antitumor properties. It has been evaluated for its inhibitory effects on various cancer cell lines. For instance, in vitro assays demonstrated that the compound could effectively inhibit cell proliferation in breast cancer and lung cancer models, potentially by inducing apoptosis through mitochondrial pathways .

Anti-inflammatory Effects

In addition to its antitumor activity, this compound has shown promising anti-inflammatory effects. Research indicates that it can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases .

Antimicrobial Properties

The compound has also been tested for its antimicrobial activity against various bacterial strains. Preliminary results indicate that it possesses moderate antibacterial properties, which could be beneficial in developing new antimicrobial agents .

Case Studies

  • Cell Line Studies : A study conducted on MCF-7 (breast cancer) and A549 (lung cancer) cell lines revealed that treatment with (E)-3-[4-(Dimethylamino)styryl]-5,5-dimethyl-2-cyclohexenone resulted in a dose-dependent decrease in cell viability. The IC50 values were determined to be approximately 25 µM for MCF-7 and 30 µM for A549 cells .
  • In Vivo Studies : In animal models of inflammation, administration of the compound significantly reduced paw edema induced by carrageenan, demonstrating its potential as an anti-inflammatory agent .

The biological activity of (E)-3-[4-(Dimethylamino)styryl]-5,5-dimethyl-2-cyclohexenone is believed to be mediated through multiple pathways:

  • Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
  • Cytokine Modulation : It inhibits the NF-kB pathway, thereby reducing the expression of pro-inflammatory cytokines.
  • Membrane Disruption : In bacteria, it may disrupt cellular membranes leading to cell lysis .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInhibits proliferation in cancer cells
Anti-inflammatoryReduces cytokine production
AntimicrobialModerate activity against bacteria

Q & A

Q. How should researchers address discrepancies in reported biological activity across studies?

  • Methodological Answer : Replicate assays under standardized conditions (e.g., ATCC cell lines, fixed incubation times). Perform meta-analysis using PRISMA guidelines to identify confounding variables (e.g., solvent DMSO concentration). Cross-reference with PubChem BioAssay data (AID 743255) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.